molecular formula C22H30O3 B12670318 3-Oxopregna-4,6-diene-20-carboxylic acid CAS No. 87707-05-9

3-Oxopregna-4,6-diene-20-carboxylic acid

Cat. No.: B12670318
CAS No.: 87707-05-9
M. Wt: 342.5 g/mol
InChI Key: GKQIKNSSTFSCDK-VJFOQZSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxopregna-4,6-diene-20-carboxylic acid is a steroidal compound that has garnered interest due to its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of pregna-diene and is characterized by the presence of a keto group at the third position and a carboxylic acid group at the twentieth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxopregna-4,6-diene-20-carboxylic acid can be achieved through a combination of microbial and chemical processes. One notable method involves the conversion of phytosterols to the target compound using engineered strains of Mycolicibacterium neoaurum. The process includes several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure higher yields and purity, often involving the use of bioreactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Oxopregna-4,6-diene-20-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the keto group, leading to the formation of alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Solvents: Reactions are typically carried out in solvents like dichloromethane, ethanol, and acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

3-Oxopregna-4,6-diene-20-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxopregna-4,6-diene-20-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways related to steroid biosynthesis. Its effects are mediated through binding to receptors and altering gene expression, leading to various physiological outcomes .

Comparison with Similar Compounds

Properties

CAS No.

87707-05-9

Molecular Formula

C22H30O3

Molecular Weight

342.5 g/mol

IUPAC Name

2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanoic acid

InChI

InChI=1S/C22H30O3/c1-13(20(24)25)17-6-7-18-16-5-4-14-12-15(23)8-10-21(14,2)19(16)9-11-22(17,18)3/h4-5,12-13,16-19H,6-11H2,1-3H3,(H,24,25)/t13?,16-,17+,18-,19-,21-,22+/m0/s1

InChI Key

GKQIKNSSTFSCDK-VJFOQZSSSA-N

Isomeric SMILES

CC([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)C(=O)O

Canonical SMILES

CC(C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.